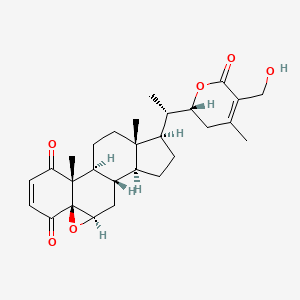

4-Dehydrowithaferin A

描述

磷甲基哌嗪酸,也称为 ®-4-(磷酰甲基)哌嗪-2-羧酸,是 N-甲基-D-天冬氨酸 (NMDA) 受体的竞争性拮抗剂。NMDA 受体是大脑中谷氨酸受体的亚型,在突触可塑性、记忆功能和神经发育中起着至关重要的作用。 通过抑制这些受体,磷甲基哌嗪酸可以调节兴奋性神经传递,使其成为神经学研究和潜在治疗应用中的宝贵工具 .

准备方法

合成路线和反应条件: 磷甲基哌嗪酸的合成通常涉及以下步骤:

起始原料: 合成从哌嗪衍生物的制备开始。

磷酰甲基化: 哌嗪衍生物进行磷酰甲基化反应,其中引入磷酰甲基。

羧化: 然后对中间产物进行羧化以引入羧酸基团。

工业生产方法: 磷甲基哌嗪酸的工业生产遵循类似的合成路线,但规模更大。该过程包括:

批量合成: 在受控条件下对大量起始原料进行反应,以确保高收率和纯度。

化学反应分析

反应类型: 磷甲基哌嗪酸会发生各种化学反应,包括:

氧化: 磷甲基哌嗪酸可以在特定条件下被氧化形成氧化衍生物。

还原: 还原反应可以将磷甲基哌嗪酸转化为具有不同性质的还原形式。

取代: 磷甲基哌嗪酸可以参与取代反应,其中官能团被其他基团取代。

常见试剂和条件:

氧化剂: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原剂: 硼氢化钠和氢化铝锂是典型的还原剂。

取代试剂: 卤化剂和亲核试剂用于取代反应。

主要产物: 从这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生膦酸衍生物,而还原可以产生各种哌嗪衍生物 .

科学研究应用

Anticancer Properties

4-DWA exhibits significant anticancer effects, making it a promising candidate for cancer therapy. Various studies have highlighted its mechanisms of action:

- Cell Cycle Arrest and Apoptosis : 4-DWA has been shown to induce G2/M phase cell cycle arrest in cancer cells, leading to apoptosis. In ovarian cancer cell lines, it downregulates survival pathways mediated by Notch-3/Akt/Bcl-2 signaling .

- Synergistic Effects with Chemotherapy : When combined with conventional chemotherapeutic agents like doxorubicin and cisplatin, 4-DWA enhances the generation of reactive oxygen species (ROS), promoting cancer cell death .

- Inhibition of Tumor Growth : Animal studies indicate that 4-DWA significantly reduces tumor size and progression in models of colorectal cancer, with a reported 59% reduction in tumor initiation when administered at specific doses .

Antiviral Activity

Recent research has identified 4-DWA's potential as an antiviral agent, particularly against herpes simplex viruses (HSV-1 and HSV-2):

- Mechanism of Action : Studies suggest that 4-DWA inhibits viral DNA polymerase, which is crucial for viral replication. Molecular docking studies have demonstrated its binding affinity to key residues involved in polymerase function .

- Clinical Implications : The antiviral properties of 4-DWA could lead to the development of novel treatments for HSV infections, providing an alternative to existing nucleoside analogues that often exhibit non-specificity .

Neuroprotective Effects

The neuroprotective potential of 4-DWA is another area of research focus:

- Protection Against Neurodegeneration : Research indicates that 4-DWA may inhibit acetylcholinesterase activity, which is beneficial in conditions like Alzheimer’s disease. This inhibition can enhance cholinergic signaling and improve cognitive function .

- Oxidative Stress Reduction : By promoting ROS production selectively in cancer cells while protecting normal cells, 4-DWA demonstrates a dual role in mitigating oxidative stress-related damage in neurodegenerative diseases .

Data Table: Summary of Applications

Case Study 1: Ovarian Cancer Treatment

A study involving human ovarian cancer cell lines demonstrated that treatment with 4-DWA resulted in significant apoptosis through the modulation of key signaling pathways. The combination with doxorubicin led to enhanced efficacy compared to monotherapy.

Case Study 2: Antiviral Efficacy

In vitro studies showed that 4-DWA effectively inhibited HSV replication by interfering with viral polymerase activity. This suggests its potential as a therapeutic agent for viral infections resistant to current treatments.

作用机制

磷甲基哌嗪酸通过竞争性抑制 NMDA 受体发挥作用。NMDA 受体是一种离子型谷氨酸受体,它允许钙、钠和钾离子跨细胞膜流动。通过与受体活性位点结合,磷甲基哌嗪酸阻止谷氨酸和甘氨酸的结合,从而抑制受体的活性。 这种抑制减少了兴奋性神经传递,可以保护神经元免受兴奋毒性损伤 .

类似化合物:

氯胺酮: 一种众所周知的 NMDA 受体拮抗剂,用作麻醉剂,也具有抗抑郁作用。

美金刚: 另一种用于治疗阿尔茨海默病的 NMDA 受体拮抗剂。

右美沙芬: 通常用于镇咳,也具有 NMDA 受体拮抗剂的特性。

比较:

磷甲基哌嗪酸与氯胺酮: 虽然两者都是 NMDA 拮抗剂,但磷甲基哌嗪酸更具选择性,不会产生氯胺酮所见的解离性麻醉作用。

磷甲基哌嗪酸与美金刚: 磷甲基哌嗪酸具有不同的结合特征,在选择性和减少副作用方面可能具有优势。

磷甲基哌嗪酸与右美沙芬: 磷甲基哌嗪酸更有效且更具选择性,使其成为研究应用的更好工具

磷甲基哌嗪酸因其对 NMDA 受体的高度选择性和在神经保护和治疗神经系统疾病中的潜在治疗应用而脱颖而出。

相似化合物的比较

Ketamine: A well-known NMDA receptor antagonist used as an anesthetic and for its antidepressant effects.

Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

Dextromethorphan: Commonly used as a cough suppressant, it also has NMDA receptor antagonist properties.

Comparison:

PMPA vs. Ketamine: While both are NMDA antagonists, PMPA is more selective and does not produce the dissociative anesthesia effects seen with ketamine.

PMPA vs. Memantine: PMPA has a different binding profile and may offer advantages in terms of selectivity and reduced side effects.

PMPA vs. Dextromethorphan: PMPA is more potent and selective, making it a better tool for research applications

PMPA stands out due to its high selectivity for NMDA receptors and its potential therapeutic applications in neuroprotection and the treatment of neurological disorders.

生物活性

4-Dehydrowithaferin A (4-DWA) is a derivative of Withaferin A, a well-known withanolide extracted from Withania somnifera (commonly known as Ashwagandha). This compound has garnered attention for its diverse biological activities, particularly in cancer therapy, anti-inflammatory responses, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of 4-DWA, supported by data tables, case studies, and detailed research findings.

Anticancer Activity

4-DWA exhibits significant anticancer properties across various cancer cell lines. Research indicates that it surpasses the original Withaferin A in efficacy against leukemic cells, demonstrating its potential as an effective anti-leukemic agent .

Mechanisms of Action:

- Cell Cycle Arrest: 4-DWA induces cell cycle arrest in multiple cancer types by modulating key regulatory proteins. For instance, it affects cyclins and cyclin-dependent kinases (CDKs), leading to G0/G1 phase arrest in breast cancer cells .

- Apoptosis Induction: The compound promotes apoptosis through the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

- Reactive Oxygen Species (ROS) Generation: 4-DWA has been shown to generate ROS, which plays a crucial role in triggering apoptosis in cancer cells .

Anti-inflammatory Effects

4-DWA exhibits potent anti-inflammatory properties, which can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. This activity is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Antiviral Activity

Recent studies have highlighted the antiviral potential of 4-DWA against Herpes Simplex Virus (HSV). It has been shown to inhibit viral DNA polymerase, suggesting a mechanism that could lead to the development of new antiviral therapies .

Data Summary

Case Studies

- Leukemic Cell Lines: In a comparative study, 4-DWA was found to be more effective than Withaferin A in reducing cell viability in leukemic cell lines. The study demonstrated significant reductions in cell proliferation rates and enhanced apoptosis markers following treatment with 4-DWA .

- Breast Cancer Models: In vitro experiments using MCF-7 breast cancer cells showed that 4-DWA treatment led to increased ROS production and subsequent activation of apoptotic pathways. The study reported a marked decrease in cell viability correlating with increased concentrations of 4-DWA .

- Antiviral Studies: A study investigating the effects of 4-DWA on HSV revealed that it binds effectively to viral DNA polymerase, inhibiting its activity and thus preventing viral replication. This positions 4-DWA as a potential candidate for further development as an antiviral agent .

属性

IUPAC Name |

(1S,2R,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-ene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,24,29H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,24+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPALHIQWWGRFB-TTWUVOALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6=O)C)O5)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=CC6=O)C)O5)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00988157 | |

| Record name | 27-Hydroxy-5,6:22,26-diepoxyergosta-2,24-diene-1,4,26-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-30-2 | |

| Record name | Ergosta-2,24-dien-26-oic acid, 5,6-epoxy-22,27-dihydroxy-1,4-dioxo-, δ-lactone, (5β,6β,22R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dehydrowithaferin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27-Hydroxy-5,6:22,26-diepoxyergosta-2,24-diene-1,4,26-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。